molecular formula C14H10N2O5 B11761100 5-(Nicotinamido)isophthalic acid

5-(Nicotinamido)isophthalic acid

Cat. No.: B11761100
M. Wt: 286.24 g/mol
InChI Key: ZFJMHVATDWGGME-UHFFFAOYSA-N
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Description

5-(Nicotinamido)isophthalic acid is an organic compound with the molecular formula C14H10N2O5 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a nicotinamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(nicotinamido)isophthalic acid typically involves the reaction of nicotinic acid with 5-aminoisophthalic acid. One common method includes the following steps :

    Preparation of Nicotinic Acid Chloride: Nicotinic acid is reacted with thionyl chloride in the presence of a few drops of dimethylformamide (DMF) to form nicotinic acid chloride.

    Formation of this compound: The nicotinic acid chloride is then reacted with 5-aminoisophthalic acid in the presence of N,N-dimethyl-4-aminopyridine (DMAP) and dimethylacetamide (DMA) under ice bath conditions. The reaction mixture is stirred for 12 hours, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(Nicotinamido)isophthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nicotinamido group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Nicotinamido)isophthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(nicotinamido)isophthalic acid involves its interaction with specific molecular targets and pathways. The nicotinamido group plays a crucial role in its biological activity by participating in redox reactions and influencing cellular processes. The compound can modulate the activity of enzymes and receptors, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Nicotinamido)isophthalic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H10N2O5/c17-12(8-2-1-3-15-7-8)16-11-5-9(13(18)19)4-10(6-11)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

ZFJMHVATDWGGME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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